molecular formula C12H14N2O5 B8386636 2-(3-Nitrophenylamino)-3-oxobutanoic acid ethyl ester

2-(3-Nitrophenylamino)-3-oxobutanoic acid ethyl ester

Cat. No. B8386636
M. Wt: 266.25 g/mol
InChI Key: CYLXBUBLAKKKGJ-UHFFFAOYSA-N
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Patent
US07897792B2

Procedure details

Titanium trichloride (10% solution in 20-30% HCl) was added to a solution of 3-(methoxycarbonylhydrazono)-2-(3-nitrophenylamino)butyric acid ethyl ester (compound 1c-51a) (5.0 g, 14.78 mmol) in acetone (50 mL), and the mixture was stirred at room temperature for 1 hour. Water was then added to the reaction mixture, extraction was performed with ethyl acetate, and the organic extract was washed with water and saturated saline. After drying over magnesium sulfate, it was concentrated under reduced pressure to yield a crude product, which was then purified by column chromatography to yield the title compound (3.75 g, 95%) as a yellow oil.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-(methoxycarbonylhydrazono)-2-(3-nitrophenylamino)butyric acid ethyl ester
Quantity
5 g
Type
reactant
Reaction Step Three
Name
compound 1c-51a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:24])[CH:5]([NH:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([N+:21]([O-:23])=[O:22])[CH:16]=1)[C:6](=NNC(OC)=O)[CH3:7])[CH3:2].O.C(OCC)(=[O:28])C>CC(C)=O.[Cl-].[Cl-].[Cl-].[Ti+3]>[CH2:1]([O:3][C:4](=[O:24])[CH:5]([NH:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([N+:21]([O-:23])=[O:22])[CH:16]=1)[C:6](=[O:28])[CH3:7])[CH3:2] |f:4.5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
3-(methoxycarbonylhydrazono)-2-(3-nitrophenylamino)butyric acid ethyl ester
Quantity
5 g
Type
reactant
Smiles
C(C)OC(C(C(C)=NNC(=O)OC)NC1=CC(=CC=C1)[N+](=O)[O-])=O
Name
compound 1c-51a
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C(C)=NNC(=O)OC)NC1=CC(=CC=C1)[N+](=O)[O-])=O
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Cl-].[Cl-].[Ti+3]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the organic extract
WASH
Type
WASH
Details
was washed with water and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate, it
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a crude product, which
CUSTOM
Type
CUSTOM
Details
was then purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(C(C(C)=O)NC1=CC(=CC=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.75 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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